molecular formula C18H27FN2O3S B2697211 1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine CAS No. 1705309-33-6

1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine

Cat. No. B2697211
CAS RN: 1705309-33-6
M. Wt: 370.48
InChI Key: NYOMNDDJPLXDNX-UHFFFAOYSA-N
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Description

1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, also known as FMeO-BIP or NS102, is a small molecule compound that has been studied for its potential as a therapeutic agent. It belongs to the class of piperidine derivatives and has shown promising results in various scientific research applications.

Scientific Research Applications

Synthesis of Fluoropiperidines The synthesis of new 1-alkyl-3-aminomethyl-3-fluoropiperidines, which are crucial building blocks in medicinal chemistry, involves the transformation of ester moieties into various amides. This method emphasizes the compound's importance in developing novel therapeutic agents and exploring its utility in drug discovery (Van Hende et al., 2009).

Antibacterial Compound Synthesis Compounds incorporating the sulfamoyl and piperidine functionalities, related to 1'-(4-Fluoro-3-methylbenzenesulfonyl)-4-methoxy-1,4'-bipiperidine, have shown significant antibacterial activity. This discovery is crucial for the development of new antibiotics and highlights the potential of such compounds in addressing bacterial resistance issues (Aziz‐ur‐Rehman et al., 2017).

Alcohol Oxidation Catalysts Sulfonated Schiff base copper(II) complexes, which could theoretically derive from compounds similar to this compound, have been identified as efficient and selective catalysts in alcohol oxidation. This application is particularly relevant in the context of green chemistry, providing a sustainable method for producing important intermediates in chemical manufacturing (Hazra et al., 2015).

properties

IUPAC Name

1-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27FN2O3S/c1-14-13-17(3-4-18(14)19)25(22,23)21-11-5-15(6-12-21)20-9-7-16(24-2)8-10-20/h3-4,13,15-16H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOMNDDJPLXDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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